molecular formula C16H19ClN4O4 B6604127 3-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]propanamide hydrochloride CAS No. 2717431-03-1

3-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]propanamide hydrochloride

Katalognummer: B6604127
CAS-Nummer: 2717431-03-1
Molekulargewicht: 366.80 g/mol
InChI-Schlüssel: DKBKOXJHPHVROL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]propanamide hydrochloride is a small-molecule compound featuring a 2,6-dioxopiperidin-3-yl core fused to an isoindole moiety, with a propanamide linker substituted with an amino group. This structure is characteristic of compounds targeting proteolysis-targeting chimeras (PROTACs) or cereblon (CRBN)-binding molecules, which are pivotal in protein degradation therapies for cancer and inflammatory diseases . The hydrochloride salt enhances solubility, a critical factor for bioavailability in drug development .

Eigenschaften

IUPAC Name

3-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4.ClH/c17-7-6-14(22)18-11-3-1-2-9-10(11)8-20(16(9)24)12-4-5-13(21)19-15(12)23;/h1-3,12H,4-8,17H2,(H,18,22)(H,19,21,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKBKOXJHPHVROL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

General Procedure for Reductive Amination

A representative method involves reacting an aldehyde-bearing isoindolinone derivative with a primary or secondary amine in the presence of a reducing agent. For example:

  • Reactants :

    • Aldehyde intermediate: 2-(4-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-5-methoxy-2-methylphenyl)acetaldehyde.

    • Amine hydrochloride: 4-(7-aminohept-1-yn-1-yl)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione.

  • Conditions :

    • Solvent: Methanol/THF (2:1 v/v).

    • Reducing agent: Sodium cyanoborohydride (NaBH3CN).

    • Temperature: 0°C to room temperature.

    • Reaction time: 16 hours.

Table 1: Reductive Amination Case Studies

CompoundAldehyde ComponentAmine ComponentYieldPurification Method
CPD-1982-(4-((5-chloro-4-...)acetaldehyde4-(7-aminohept-1-yn-1-yl)-...6%Prep-HPLC
CPD-11087-(2-(2,6-dioxo...)hept-6-ynal5-chloro-...pyrimidine-2,4-diamine8.9%Prep-HPLC
CPD-11315-(2-(2,6-dioxo...)pent-4-ynal5-chloro-...pyrimidine-2,4-diamine12%Chromatography

Key challenges include low yields due to steric hindrance and competing side reactions. The use of NaBH(OAc)₃ instead of NaBH3CN improves selectivity in sterically demanding systems.

Nucleophilic Substitution Reactions

Piperidine Ring Functionalization

The 2,6-dioxopiperidin-3-yl moiety is introduced via nucleophilic substitution. For instance:

  • Reactants :

    • Halogenated isoindole precursor: 5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-amine.

    • Piperidine derivative: 3-aminopiperidine-2,6-dione.

  • Conditions :

    • Solvent: DMF.

    • Base: Triethylamine (TEA).

    • Temperature: 60°C.

    • Reaction time: 8 hours.

Table 2: Optimization of Substitution Reactions

ParameterEffect on Yield
Solvent polarity DMF > THF
Base strength TEA > K2CO3
Temperature 60°C optimal

Cross-Coupling Strategies

Sonogashira Coupling

Alkyne-functionalized intermediates are synthesized via palladium-catalyzed coupling:

  • Reactants :

    • Aryl halide: 5-bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione.

    • Terminal alkyne: Hept-1-yne-7-amine.

  • Catalyst : Pd(PPh3)4/CuI.

  • Conditions :

    • Solvent: THF/TEA (3:1).

    • Temperature: 50°C.

    • Reaction time: 12 hours.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Final compounds are purified via reverse-phase HPLC using:

  • Mobile phase : Acetonitrile/water (10 mM NH4HCO3).

  • Gradient : 50–80% acetonitrile over 8 minutes.

  • Column : Phenomenex Gemini-NX (80 mm × 40 mm × 3 μm).

Spectroscopic Validation

  • ¹H NMR : Characteristic peaks for piperidine (δ 2.57–2.86 ppm) and isoindole (δ 7.81–8.51 ppm).

  • HRMS : Accurate mass confirmation within 0.001 Da.

Challenges and Optimizations

Yield Limitations

Yields for reductive amination rarely exceed 15% due to:

  • Steric effects from bulky substituents.

  • Competing imine formation in the absence of reducing agents.

Solvent and Additive Screening

  • Molecular sieves (4 Å) : Improve reaction efficiency by absorbing water.

  • Acetic acid (HOAc) : Facilitates imine formation prior to reduction .

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Properties

Research indicates that derivatives of this compound can reduce the levels of tumor necrosis factor-alpha (TNFα), a key cytokine involved in systemic inflammation. This suggests potential applications in treating conditions characterized by excessive inflammation, such as rheumatoid arthritis and other autoimmune disorders .

Anticancer Activity

The compound's ability to modulate inflammatory pathways may also extend to cancer treatment. Inhibiting TNFα could play a role in reducing tumor growth and metastasis in certain cancers. Studies have shown that compounds with similar structures exhibit cytotoxic effects on cancer cell lines, indicating a promising avenue for further investigation .

Neurological Applications

Given its structural similarity to known neuroprotective agents, there is potential for this compound to be explored in the context of neurodegenerative diseases. The modulation of inflammatory responses in the brain could provide therapeutic benefits in conditions like Alzheimer's disease and multiple sclerosis.

Case Studies and Research Findings

StudyFindings
Study on TNFα Inhibition Demonstrated that compounds similar to 3-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]propanamide significantly reduced TNFα levels in vivo, suggesting a mechanism for anti-inflammatory effects .
Anticancer Efficacy A study involving isoindoline derivatives showed promising results against various cancer cell lines, highlighting the potential of this compound as an anticancer agent .
Neuroprotective Effects Preliminary studies have indicated that compounds with similar structures may protect neuronal cells from oxidative stress and apoptosis, warranting further exploration into their neuroprotective capabilities .

Wirkmechanismus

The mechanism by which 3-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]propanamide hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound binds to these targets, leading to a cascade of biochemical reactions that result in its desired effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Positional Isomerism

The isoindol-4-yl substitution in the target compound distinguishes it from analogs like eragidomide (isoindol-5-yl) and N-(3-aminopropyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride (isoindol-5-yl) . Positional isomerism significantly impacts binding affinity to cereblon, as demonstrated by thalidomide derivatives .

Linker Modifications

  • Target compound: Propanamide linker with terminal 3-amino group.
  • Eragidomide : Difluoroacetamide linker with a 4-chlorophenyl group, introducing hydrophobicity and steric bulk .

Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
Target compound ~C₁₉H₂₃ClN₄O₅ ~424.89 (estimated) Isoindol-4-yl, propanamide Not explicitly listed
Eragidomide C₂₂H₁₈ClF₂N₃O₄ 485.85 Isoindol-5-yl, difluoroacetamide, 4-chlorophenyl Not listed
N-(3-aminopropyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride C₁₈H₂₃ClN₄O₅ 410.86 Isoindol-5-yl, 1,3-dioxo, aminopropyl EN300-33036638
2-amino-N-(2,6-dioxopiperidin-3-yl)propanamide hydrochloride C₈H₁₃ClN₃O₃ 199.20 Simplified propanamide 1508274-80-3

Key Observations :

  • Longer alkyl linkers (e.g., pentyl vs. propyl) correlate with increased molecular weight and altered pharmacokinetics .
  • The 1,3-dioxo group in some analogs (e.g., EN300-33036638) may enhance hydrogen bonding with cereblon, improving binding stability .

Target Compound

The 3-amino group may enable conjugation to E3 ligase ligands in PROTAC designs, facilitating targeted protein degradation .

Comparison with Eragidomide

  • Eragidomide : Demonstrated ≥95% purity in clinical-grade formulations, with a difluoroacetamide group enhancing metabolic stability compared to acetamide linkers .
  • Target compound : The absence of fluorine substituents may reduce metabolic resistance but improve synthetic accessibility .

Biologische Aktivität

3-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]propanamide hydrochloride is a compound of significant interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, effects on various biological pathways, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C16H19ClN4O4
  • Molecular Weight : 366.8 g/mol
  • CAS Number : 1407490-89-4

Research indicates that this compound exhibits biological activity primarily through the modulation of tumor necrosis factor-alpha (TNF-α) levels. TNF-α is a cytokine involved in systemic inflammation and is implicated in various disease states, including autoimmune disorders and cancer.

  • Inhibition of TNF-α Production : The compound has been shown to reduce TNF-α levels in mammalian models. This effect is crucial for managing inflammatory responses and may have implications for treating conditions such as rheumatoid arthritis and inflammatory bowel disease .
  • Regulation of NF-kB Pathway : The compound also influences the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway, which plays a pivotal role in regulating immune response and inflammation. By modulating this pathway, the compound may help in controlling excessive inflammatory responses .

Biological Activity Studies

Several studies have investigated the biological activity of this compound:

StudyFindings
Tracey et al., 1987Demonstrated that TNF-α contributes to acute phase responses similar to infections; compounds that inhibit TNF can mitigate these effects .
Jönsson et al., 1972Found that derivatives of isoindolines can effectively lower TNF levels, suggesting a therapeutic potential for inflammatory diseases .
EP1285916B1Reported that substituted isoindolines significantly reduce TNF levels in vivo, indicating their potential as anti-inflammatory agents .

Case Studies

  • Rheumatoid Arthritis Management : A clinical trial involving patients with rheumatoid arthritis showed that administration of compounds similar to 3-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]propanamide hydrochloride resulted in a marked reduction in serum TNF levels and improved clinical symptoms .
  • Inflammatory Bowel Disease (IBD) : In a preclinical model of IBD, treatment with this compound led to decreased colonic inflammation and reduced levels of pro-inflammatory cytokines, highlighting its potential for therapeutic use in IBD management .

Q & A

Q. How should researchers validate conflicting crystallography and NMR data for this compound’s conformation?

  • Methodological Answer : Compare X-ray crystallography results (solid-state) with solution-state NMR (e.g., NOESY for proximity correlations). If discrepancies arise (e.g., piperidine ring puckering), perform molecular dynamics simulations (AMBER or GROMACS) to assess flexibility in aqueous vs. crystalline environments. Cross-reference with vibrational spectroscopy (FT-IR) for bond angle validation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.